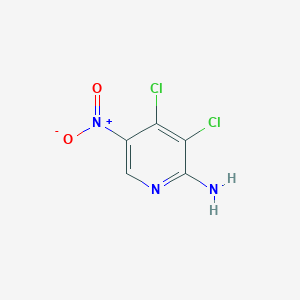
3,4-Dichloro-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2N3O2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyridine ring
Métodos De Preparación
The synthesis of 3,4-Dichloro-5-nitropyridin-2-amine typically involves the nitration of 3,4-dichloropyridine followed by amination. One common method includes the reaction of 3,4-dichloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 3,4-dichloro-5-nitropyridine is then treated with ammonia or an amine to form this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
3,4-Dichloro-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of pyridine N-oxides.
Common reagents used in these reactions include ammonia, sodium hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-nitropyridin-2-amine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for molecules with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-nitropyridin-2-amine depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 3,4-Dichloro-5-nitropyridin-2-amine include:
2,4-Dichloro-5-nitropyridine: Used in the synthesis of stearoyl-CoA desaturase inhibitors.
2,6-Dichloro-3-nitropyridin-4-amine: Utilized as an intermediate in organic synthesis and pharmaceuticals.
Propiedades
Fórmula molecular |
C5H3Cl2N3O2 |
|---|---|
Peso molecular |
208.00 g/mol |
Nombre IUPAC |
3,4-dichloro-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9) |
Clave InChI |
RNHYZASMJWNBGG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)N)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)



![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)

![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)





